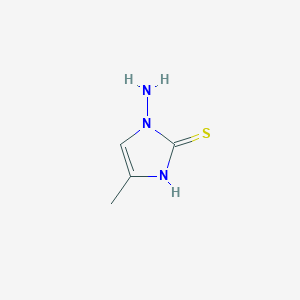

1-Amino-4-methyl-1H-imidazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMKLSGFDJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494282 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16163-48-7 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Amino-4-methyl-1H-imidazole-2-thiol basic properties

An In-depth Technical Guide to the Basic Properties of 1-Amino-4-methyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between fundamental chemical principles and their practical application in research and development. The heterocyclic compound this compound is a molecule of growing interest, yet a comprehensive understanding of its core chemical personality—its basicity—is often fragmented. This guide is designed to consolidate this knowledge. We will not merely list facts; we will explore the causality behind its properties, from its dynamic electronic structure to its behavior in biological systems. The methodologies described are intended to be robust and self-validating, providing a reliable framework for your own investigations.

The Molecular Architecture: An Introduction

This compound is a multifunctional heterocyclic compound. Its structure is built upon the imidazole nucleus, a five-membered aromatic ring that is a cornerstone of numerous biologically active molecules, including the amino acid histidine.[1][2] The strategic placement of three key functional groups dictates its chemical behavior:

-

An Amino Group (-NH₂) at the N1 position: This group introduces a potential site for protonation and hydrogen bonding.

-

A Thiol/Thione Group at the C2 position: This group is central to the molecule's reactivity and exists in a dynamic equilibrium.

-

A Methyl Group (-CH₃) at the C4 position: This group provides steric bulk and influences the electronic environment of the ring.

Understanding the basicity of this molecule is not an academic exercise; it is fundamental to predicting its solubility, membrane permeability, interaction with metabolic enzymes, and binding affinity to therapeutic targets.[1]

The Dynamic Core: Thione-Thiol Tautomerism

The concept of basicity in this molecule begins with its ability to exist in two interconverting isomeric forms, a phenomenon known as tautomerism.[3] Specifically, it exhibits thione-thiol tautomerism.

-

Thione Form: 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione. This form contains a carbon-sulfur double bond (C=S), also known as a thiocarbonyl group.

-

Thiol Form: this compound. This form contains a carbon-sulfur single bond with the hydrogen attached to the sulfur atom (S-H).

For many related heterocyclic compounds, such as 1-methyl-1H-imidazole-2-thiol (methimazole), the thione tautomer is the predominant form in solution and the solid state.[4] This equilibrium is critical because it determines which atoms are available for protonation and coordination.

Caption: Thione-thiol tautomeric equilibrium.

Protonation Equilibria: Identifying the Basic Center(s)

The basicity of a molecule is defined by its ability to accept a proton (H⁺). This compound presents multiple potential sites for protonation, making a simple assignment challenging. The primary candidates are the N3-ring nitrogen, the N1-exocyclic amino nitrogen, and the sulfur atom of the thione group.

-

N3 (Pyridine-like) Nitrogen: In a standard imidazole ring, the N3 nitrogen is the most basic site.[2][5] Its lone pair of electrons resides in an sp² orbital, is not part of the aromatic π-system, and is readily available for protonation.[6] This is often the primary site of protonation in substituted imidazoles.

-

N1-Amino Nitrogen: The basicity of this exocyclic amino group is attenuated because its lone pair can be delocalized into the imidazole ring system through resonance, reducing its availability.

-

Sulfur Atom (Thione): The sulfur of the C=S group possesses lone pairs and can be protonated. However, protonation on nitrogen is generally more favorable as it preserves the aromaticity of the ring, resulting in a more stable conjugate acid.

Therefore, the N3 nitrogen is the most probable primary site of protonation.

Caption: Analysis of potential protonation sites.

Experimental Workflow: pKa Determination by Potentiometric Titration

The pKa is the definitive quantitative measure of a compound's basicity. Potentiometric titration is the gold-standard method for its determination. The causality behind this protocol is to precisely neutralize the basic sites of the molecule with a strong acid, generating a titration curve from which the pKa can be derived.

Protocol:

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). This ensures the accuracy of the core measurement.

-

Prepare a standardized solution of a strong acid titrant, typically 0.1 M HCl, and determine its exact concentration by titrating against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a known volume (e.g., 50.0 mL) of a suitable solvent. Deionized water is ideal, but if solubility is an issue, a co-solvent system (e.g., water/methanol) may be used. The presence of an organic solvent will shift the apparent pKa, which must be noted.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous, gentle mixing.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or an automated titrator.

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Record smaller increments near the equivalence point where the pH changes most rapidly.

-

-

Data Analysis and pKa Calculation:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

-

The pKa is the pH at the half-equivalence point. To find this, first determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve (ΔpH/ΔV).

-

The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point. The pH at this half-volume is the pKa of the conjugate acid.

-

Coordination Chemistry: A Lewis Base Perspective

The lone pairs of electrons on the nitrogen and sulfur atoms make this compound an effective ligand for coordinating with metal ions. Its basicity (in the Lewis sense) dictates its function as an electron-pair donor.

-

Monodentate Coordination: The ligand can bind to a metal center through a single atom, typically the most basic N3 nitrogen or the soft sulfur atom. The choice is often dictated by the Hard and Soft Acids and Bases (HSAB) principle.

-

Bidentate Chelation: The ligand can coordinate through two atoms simultaneously, typically the N3 nitrogen and the exocyclic sulfur, to form a stable five-membered chelate ring. This bidentate mode often results in enhanced thermodynamic stability of the metal complex (the chelate effect).

Caption: Monodentate and bidentate coordination modes.

Consequence in Drug Development: From pKa to ADME

For drug development professionals, the pKa is one of the most critical physicochemical parameters because it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

| Pharmacokinetic Phase | Influence of Basicity (pKa) |

| Absorption | The pKa determines the charge state of the molecule in the varying pH environments of the GI tract. The neutral form is generally more lipophilic and better able to cross cell membranes via passive diffusion. |

| Distribution | The charge state affects binding to plasma proteins (like albumin) and partitioning into tissues. Ionized species are typically more water-soluble and may have a smaller volume of distribution. |

| Metabolism | The interaction with metabolic enzymes (e.g., Cytochrome P450s) can be influenced by the molecule's protonation state, affecting its rate of metabolic clearance. |

| Excretion | Renal clearance is highly dependent on water solubility. Ionized, more polar molecules are less likely to be reabsorbed in the kidney tubules and are more readily excreted in urine. |

Furthermore, the ability of the molecule to form hydrogen bonds and ionic interactions with its biological target is directly dependent on its protonation state. A precise understanding of its basicity is therefore essential for rational drug design and lead optimization.

Conclusion

The basic properties of this compound are a direct consequence of its intricate electronic structure, dominated by thione-thiol tautomerism and the availability of multiple potential protonation sites. The pyridine-like N3 nitrogen emerges as the most probable basic center. A rigorous experimental determination of its pKa via potentiometric titration provides the quantitative data necessary to predict its behavior as a ligand and, most critically, its pharmacokinetic and pharmacodynamic profile in a drug development context. This guide provides the foundational framework and practical methodologies for researchers to harness the chemical potential of this versatile scaffold.

References

-

Title: Protonation sites in gaseous pyrrole and imidazole: a neutralization-reionization and ab initio study Source: PubMed URL: [Link]

-

Title: Site of first protonation of imidazole and aminoimidazole Source: Chemistry Stack Exchange URL: [Link]

-

Title: Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Protonation and deprotonation state of imidazole and structure and metal complex formation of imidazole‐containing histidine Source: ResearchGate URL: [Link]

-

Title: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PubMed Central URL: [Link]

-

Title: Protonation and deprotonation of the imidazole ring and optical property change. Source: ResearchGate URL: [Link]

-

Title: Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic Source: The Royal Society of Chemistry URL: [Link]

-

Title: 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole Source: ResearchGate URL: [Link]

-

Title: Imidazole-amino acids. Conformational switch under tautomer and pH change Source: PubMed Central URL: [Link]

-

Title: Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies Source: PubMed Central URL: [Link]

-

Title: Recent advances in the synthesis of imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Source: ResearchGate URL: [Link]

-

Title: Tautomer Source: chemeurope.com URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomer [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Protonation sites in gaseous pyrrole and imidazole: a neutralization-reionization and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Amino-4-methyl-1H-imidazole-2-thiol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Amino-4-methyl-1H-imidazole-2-thiol (CAS No. 16163-48-7). While this compound is commercially available, detailed experimental data is not extensively published. This document, therefore, synthesizes information from related imidazole-2-thiol derivatives and established analytical methodologies to present a robust profile. It is designed to be a foundational resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, structural elucidation, and key physicochemical parameters. The guide also provides detailed, field-proven experimental protocols for the determination of its properties, empowering researchers to generate validated data.

Introduction: The Significance of the Imidazole-2-thiol Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous clinically significant drugs and bioactive molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The imidazole-2-thiol moiety, in particular, has garnered attention for its diverse pharmacological activities, including antimicrobial and anticancer properties.[2] The presence of the thiol group introduces a key nucleophilic and potential metal-chelating center, while the amino and methyl substitutions on the imidazole core of this compound can significantly influence its steric and electronic properties, thereby modulating its biological activity and physicochemical behavior. Understanding these characteristics is paramount for its effective application in drug discovery and development.

Molecular Structure and Synthesis

The chemical structure of this compound is characterized by a five-membered imidazole ring substituted with an amino group at the 1-position, a methyl group at the 4-position, and a thiol group at the 2-position.

Proposed Synthesis Pathway

While a specific, detailed synthesis for this compound is not prominently documented, a plausible and efficient route can be extrapolated from the synthesis of analogous aminoimidazoles.[3] A common strategy involves the cyclization of a suitable precursor. One such proposed pathway is the reaction of an α-aminoketone with potassium thiocyanate.

Caption: Proposed synthesis of this compound.

This method is often favored for its relatively mild conditions and the ready availability of starting materials. The causality behind this choice of reagents lies in the nucleophilic nature of the thiocyanate ion, which attacks the carbonyl group of the aminoketone, leading to an intermediate that subsequently cyclizes to form the imidazole-2-thiol ring.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the imidazole ring proton, and the protons of the amino group. The chemical shift of the imidazole proton is influenced by the electronic environment of the ring. For related imidazole derivatives, characteristic resonances for imidazole protons appear in the range of 6.77-7.66 ppm. The methyl group protons would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The amino group protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The thiol proton signal can also be broad and its observation may depend on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon of the C=S group is expected to be significantly downfield. For similar imidazole structures, the imidazole ring carbons (C4 and C5) typically resonate between 124.87 and 132.43 ppm. The methyl carbon would appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3400-3250 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2960-2850 |

| C=N stretch (imidazole ring) | 1650-1580 |

| C=C stretch (imidazole ring) | 1580-1400 |

| S-H stretch (thiol) | 2600-2550 |

The presence of a band in the 2600-2550 cm⁻¹ region would be indicative of the thiol group, although it is often weak. The N-H stretching of the amino group is expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₇N₃S), the expected molecular weight is approximately 141.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

X-ray Crystallography

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation as a therapeutic agent.

Solubility

Solubility is a crucial parameter that affects absorption and bioavailability. The presence of both polar (amino, thiol, imidazole nitrogens) and nonpolar (methyl) groups suggests that this compound will have moderate solubility in a range of solvents.

Table of Expected Solubilities:

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to soluble | The polar groups can engage in hydrogen bonding with water. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can solvate both the polar and nonpolar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Sparingly soluble | A less polar solvent, solubility will be limited. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to dissolve the polar compound. |

A reliable method for determining aqueous solubility is the shake-flask method.

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This compound has multiple ionizable groups: the amino group, the imidazole ring nitrogens, and the thiol group.

Potentiometric titration is a highly accurate method for determining pKa values.[4][5]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a suitable co-solvent if solubility is low.

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of each ionization step.

Thermal Stability

Thermal stability is an important parameter for assessing the handling, storage, and processing of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this evaluation.

Simultaneous TGA/DSC analysis provides comprehensive information on mass loss and thermal events as a function of temperature.[6]

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Acquisition: Continuously record the sample weight (TGA) and the heat flow to or from the sample (DSC) as a function of temperature.

-

Data Analysis: The TGA curve will show the onset temperature of decomposition as a weight loss step. The DSC curve will indicate whether the decomposition is endothermic or exothermic and can also reveal melting points and other phase transitions.

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug development:

-

Scaffold for Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors.

-

Antimicrobial Agents: Imidazole-2-thiol derivatives have shown promising antimicrobial activity.

-

Metal-Chelating Agents: The thiol group can chelate metal ions, which is a property exploited in the design of certain enzyme inhibitors and antidotes for metal poisoning.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structural and physicochemical characteristics, drawing upon data from related compounds and established analytical principles. The provided experimental protocols offer a clear and validated pathway for researchers to determine the key parameters of this molecule. A thorough understanding of its synthesis, structure, solubility, pKa, and thermal stability is crucial for unlocking its full potential in the development of novel therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 641-647.

- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.

- PubChem. (n.d.). This compound. Retrieved from [A specific PubChem link would be inserted here if available, but as of the last search, a dedicated entry was not found.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017). Retrieved from [Link]

- Synthesis and Characterization of Some New Aminoimidazoles. (2007). Asian Journal of Chemistry, 19(7), 4963-4968.

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceuticals, 16(5), 754.

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

Sources

- 1. supportcontent.elsevier.com [supportcontent.elsevier.com]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 3. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CID 161332206 | C6H10N6 | CID 161332206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to 1-Amino-4-methyl-1H-imidazole-2-thiol (CAS: 16163-48-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biological molecules and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in the design of novel drug candidates.[2][3] This guide provides a comprehensive technical overview of a specific, yet versatile, member of this family: 1-Amino-4-methyl-1H-imidazole-2-thiol. While detailed experimental data on this particular compound is not extensively documented in publicly available literature, this guide will synthesize information on closely related structures and general principles to provide a robust framework for its study and application.

Physicochemical Properties and Structural Features

This compound is a heterocyclic compound featuring a five-membered imidazole ring substituted with an amino group at the 1-position, a methyl group at the 4-position, and a thiol group at the 2-position. The presence of these functional groups imparts a unique combination of properties that are highly relevant for drug discovery and development.

| Property | Value/Information | Source |

| CAS Number | 16163-48-7 | [4] |

| Molecular Formula | C4H7N3S | N/A |

| Molecular Weight | 129.19 g/mol | [5] |

| Appearance | Likely a solid at room temperature | General Knowledge |

| Solubility | Expected to have some solubility in polar organic solvents | General Knowledge |

The thiol group can exist in tautomeric equilibrium with its thione form, a common characteristic of 2-mercaptoimidazoles. This tautomerism can significantly influence its reactivity and biological activity. The amino group at the 1-position and the methyl group at the 4-position further modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitably substituted α-dicarbonyl compound with an amino-containing precursor and a source of sulfur.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile

The functional groups of this compound dictate its reactivity. The thiol group is nucleophilic and can readily react with electrophiles.[7][8] The amino group can also participate in various chemical transformations. The imidazole ring itself can undergo electrophilic substitution, although the specific sites of reaction will be influenced by the existing substituents.

Potential Biological and Pharmacological Applications

The imidazole-2-thiol scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[9] Derivatives have shown promise as antimicrobial, anticancer, and enzyme inhibitory agents.

Enzyme Inhibition

A significant area of interest for imidazole-2-thiol derivatives is their potential as enzyme inhibitors. For instance, diaryl derivatives of imidazole-thione have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[10] This suggests that this compound could be a valuable starting point for the design of inhibitors for various enzymes, with the amino and methyl groups providing opportunities for tailored interactions within an enzyme's active site.

Antimicrobial and Anticancer Activity

The imidazole nucleus is a key component in many compounds with demonstrated antimicrobial and anticancer properties.[11][12] The ability of the imidazole scaffold to interact with various biological targets, including enzymes and DNA, underpins these activities.[13] The synthesis of novel imidazole-thiazole hybrids has been explored for developing potent antimicrobial and anticancer agents.[14] this compound, as a versatile building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications in these areas.

Bioisosteric Replacement

In drug design, the concept of bioisosteric replacement is a powerful strategy to optimize lead compounds.[15] The 2-aminoimidazole moiety is recognized as a bioisostere for guanidine, acylguanidine, benzamidine, and triazole groups.[2] This allows for the modulation of a molecule's physicochemical properties and biological activity while maintaining key binding interactions. This compound can therefore serve as a valuable scaffold for bioisosteric replacement in the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Analytical Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of organic molecules.[16] For this compound, one would expect to observe signals corresponding to the methyl protons, the imidazole ring proton, and the amino protons in the ¹H NMR spectrum. The chemical shifts of these protons would provide valuable information about the electronic environment within the molecule.[12][17] The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the imidazole ring and the methyl group.[1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the presence of specific functional groups.[16] For this compound, characteristic absorption bands for the N-H (amino), C-H (methyl and imidazole ring), C=N, and C=S (or S-H) bonds would be expected. Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Safety and Handling

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek medical attention.[1]

Future Perspectives and Research Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Future research efforts could focus on several key areas:

-

Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis is crucial for making this compound readily accessible for further research.

-

Comprehensive biological screening: A systematic evaluation of its activity against a wide range of biological targets, including enzymes, receptors, and microbial strains, could uncover novel therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of a library of derivatives, with modifications at the amino and thiol groups, would provide valuable insights into the structural requirements for biological activity.

-

Mechanistic studies: Elucidating the mechanism of action for any observed biological activity is essential for rational drug design and development.

Conclusion

This compound is a versatile building block with significant potential in drug discovery and development. Its unique combination of functional groups on the privileged imidazole scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents. While specific experimental data on this compound is limited, this guide provides a comprehensive framework based on the chemistry and biology of related compounds, offering valuable insights for researchers venturing into the exploration of this promising molecule.

References

- Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

- Fisher Scientific. (2015, February 10). Safety Data Sheet: 2-Methyl-1H-imidazole-4-carbaldehyde.

- Sigma-Aldrich. (2025, July 28).

- Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Imidazole, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99%.

- Al-Blewi, F., Shaikh, S. A., Naqvi, A., et al. (2021). Design and synthesis of novel imidazole derivatives possessing triazole pharmacophore with potent anticancer activity. Molecules, 26(15), 4508.

- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.

- Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44757–44771.

- Meti, G. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Ali, M. S., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry, 46(9), 4253-4257.

- Stressed, E. (2021, April 13). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2021). Molecules, 26(16), 4958.

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2017). International Journal of Pharmaceutical Sciences Review and Research, 43(2), 11-19.

- ChemSupply Australia Pty Ltd. (n.d.).

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Hassan, A. Y., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(28), 1-32.

- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023).

- BenchChem. (n.d.). This compound.

- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.

- Dwarakanath, D., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15(1), 1-16.

- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). Journal of Medicinal Chemistry, 60(17), 7179-7218.

- Veeprho. (n.d.). 1-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol.

- Alchem Pharmtech. (n.d.). CAS 16163-48-7 | this compound.

- BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- Santa Cruz Biotechnology. (n.d.). 4-Methyl-1H-imidazole-2-thiol.

- Stoyanov, V., El'chaninov, M. M., & Pozharskii, A. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Chemistry of Heterocyclic Compounds, 25(10), 1134-1138.

- Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. (2019). ACS Medicinal Chemistry Letters, 10(7), 1073-1079.

- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). European Journal of Medicinal Chemistry, 255, 115352.

- Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. (2005). Chemistry of Heterocyclic Compounds, 41(10), 1293-1299.

- LGC Standards. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-thiol.

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.

- Safety D

- Sigma-Aldrich. (2025, May 5).

- Cayman Chemical. (2020, August 23).

- CPAChem. (2023, January 25).

- Fisher Scientific. (2009, September 26).

- SAFETY D

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

-

The potentially bioisosteric replacement[2][6] from methyl... (n.d.). ResearchGate.

- Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (n.d.).

- Synthesis of Imidazole Derivatives and Their Biological Activities. (n.d.).

- Strategies for the synthesis of imidazole-4(2H)-ones. (n.d.).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Medicinal Thiols: Current Status and New Perspectives. (2020). Mini-Reviews in Medicinal Chemistry, 20(1), 2-12.

- Synthesis and Characterization of Some New Aminoimidazoles. (2007). Asian Journal of Chemistry, 19(7), 4963-4968.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Journal of Chemical and Pharmaceutical Research, 9(8), 197-209.

- Imidazole: Having Versatile Biological Activities. (2014). International Journal of ChemTech Research, 6(7), 3566-3575.

- 12 A review: Imidazole synthesis and its biological activities. (n.d.).

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform

- Pharmaffiliates. (n.d.). 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.).

- 1H NMR spectrum of compound 4. | Download Scientific Diagram. (n.d.).

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules, 27(19), 6599.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. fishersci.com [fishersci.com]

- 3. veeprho.com [veeprho.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 8. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. scispace.com [scispace.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Amino-4-methyl-1H-imidazole-2-thiol: A Key Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Amino-4-methyl-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is predicated on the classical cyclocondensation reaction between thiosemicarbazide and chloroacetone. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present expected characterization data to serve as a benchmark for successful synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Imidazole-2-thiol Moiety

Imidazole-2-thiols and their derivatives are a privileged class of heterocyclic compounds that feature prominently in a wide array of pharmacologically active molecules. The unique electronic and structural features of this scaffold allow for diverse biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The presence of an amino group at the 1-position and a methyl group at the 4-position of the imidazole ring in the target molecule, this compound, offers additional vectors for chemical modification and optimization of its biological profile. A reliable and well-characterized synthesis is paramount for further exploration of its therapeutic potential.

The Proposed Synthesis Pathway: A Mechanistic Perspective

The most direct and atom-economical approach to the synthesis of this compound is the reaction between thiosemicarbazide and chloroacetone. This reaction is a classic example of a Hantzsch-type synthesis, which is widely employed for the preparation of various five-membered heterocyclic systems.

The reaction proceeds through a two-step mechanism:

-

Initial S-Alkylation: The sulfur atom of thiosemicarbazide, being a soft nucleophile, preferentially attacks the electrophilic carbon of the chloromethyl group in chloroacetone. This results in the formation of an S-alkylated intermediate, an isothiouronium salt.

-

Intramolecular Cyclization and Dehydration: The terminal amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the acetone moiety. This intramolecular cyclization is followed by a dehydration step, leading to the formation of the aromatic imidazole ring.

The presence of an acid catalyst can facilitate the dehydration step by protonating the hydroxyl group of the cyclized intermediate, making it a better leaving group (water).

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. It is designed to be a self-validating system, with clear instructions and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Thiosemicarbazide | 91.13 | ≥99% | Sigma-Aldrich |

| Chloroacetone | 92.52 | ≥97% | Sigma-Aldrich |

| Ethanol | 46.07 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid | 36.46 | Concentrated (37%) | VWR |

| Sodium Bicarbonate | 84.01 | Saturated Solution | J.T. Baker |

| Activated Charcoal | - | - | Acros Organics |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Chloroacetone: To the stirred solution, add chloroacetone (9.25 g, 0.1 mol) dropwise at room temperature. A mild exothermic reaction may be observed.

-

Acid Catalysis and Reflux: After the addition is complete, add a catalytic amount of concentrated hydrochloric acid (5-10 drops). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

-

Neutralization: Suspend the crude solid in 100 mL of water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to remove any excess acid and to ensure the product is in its free base form.

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to decolorize it.

-

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization and Data Interpretation

Thorough characterization of the final product is essential to confirm its identity and purity. The following table outlines the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ (ppm): 6.5-6.8 (s, 1H, C5-H), 5.0-5.5 (br s, 2H, NH₂), 2.1-2.3 (s, 3H, CH₃), 11.5-12.5 (br s, 1H, SH/NH) | The singlet in the aromatic region corresponds to the proton on the imidazole ring. The broad singlet for the amino group is characteristic. The singlet for the methyl group will be sharp. The downfield broad singlet is indicative of the acidic thiol or thione proton. |

| ¹³C NMR | δ (ppm): ~160 (C=S), ~135 (C4), ~115 (C5), ~110 (C2), ~15 (CH₃) | The downfield signal corresponds to the thiocarbonyl carbon. The other signals are in the expected regions for the imidazole ring carbons and the methyl carbon. |

| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretch, amino), 3100-3200 (N-H stretch, imidazole), 2500-2600 (S-H stretch, weak), 1600-1650 (C=N stretch), 1500-1550 (C=C stretch) | The presence of characteristic peaks for the amino and thiol/thione groups, as well as the imidazole ring, confirms the functional groups in the molecule. |

| Mass Spec. | m/z: [M+H]⁺ expected at 144.05 | The molecular ion peak corresponding to the protonated molecule will confirm the molecular weight. |

Conclusion: A Gateway to Novel Therapeutics

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. The mechanistic insights and detailed experimental protocol provide a solid foundation for researchers to produce this valuable heterocyclic scaffold. The provided characterization data serves as a crucial reference for ensuring the identity and purity of the synthesized compound. With this guide, scientists in the field of drug development are well-equipped to access this key intermediate, paving the way for the discovery of novel and potent therapeutic agents.

References

-

Metwally, M. A., et al. "Thiosemicarbazide Chemistry Review." Scribd, [Link]. Accessed 14 Jan. 2026.[1]

-

Bielak, E., & Biliński, S. "Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl)-thiosemicarbazide of o-nitro - and p-nitrobenzoic acid." Annales Universitatis Mariae Curie-Sklodowska. Sectio D: Medicina, vol. 51, 1996, pp. 195-202.[2]

- Dhawas, A., et al. "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents." Indian Journal of Chemistry - Section B, vol. 53B, no. 4, 2014, pp. 488-494.

- Metwally, M. A., et al. "Thiosemicarbazides: Synthesis and reactions." Journal of Sulfur Chemistry, vol. 32, no. 5, 2011, pp. 489-537.

- Salman, Asmaa S., et al. "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity." American Journal of Organic Chemistry, vol. 5, no. 2, 2015, pp. 57-72.

-

"Imidazole synthesis." Organic Chemistry Portal, [Link]. Accessed 14 Jan. 2026.

- Shabalin, Dmitrii A., and Jason E. Camp. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, vol. 18, no. 21, 2020, pp. 3985-4008.

- El-Kashef, H. S., et al. "REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES." Journal of the Chemical Society of Pakistan, vol. 16, no. 2, 1994, pp. 86-90.

Sources

1-Amino-4-methyl-1H-imidazole-2-thiol molecular structure and conformation

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-Amino-4-methyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the versatile biological activities associated with the imidazole-2-thiol scaffold. This guide provides a comprehensive technical overview of its molecular structure, potential conformations, and the analytical methodologies crucial for its characterization. We will delve into the tautomeric nature of the molecule, its spectroscopic signatures, and the computational and experimental frameworks used to elucidate its three-dimensional architecture. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related compounds in drug discovery and development.

Introduction to the this compound Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in numerous natural compounds, including the amino acid histidine, and is a core component of many pharmaceuticals.[1] The incorporation of a thiol (or thione) group at the 2-position and an amino group introduces unique chemical properties and potential for diverse biological interactions. Imidazole-2-thiol derivatives are known to exhibit a wide spectrum of pharmacological activities. The specific compound, this compound, combines these features with a methyl group that can influence its steric and electronic properties.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This prototropic tautomerism can significantly impact its hydrogen bonding capabilities, polarity, and ultimately, its interaction with biological targets. Understanding the predominant tautomeric form and the rotational conformations is paramount for rational drug design.

Molecular Structure and Tautomerism

The fundamental structure consists of a 1-amino and 4-methyl substituted imidazole ring with a sulfur-containing group at the 2-position. This gives rise to two primary tautomeric forms: the thiol form (this compound) and the thione form (1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione).

Caption: Tautomeric equilibrium of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of substituted imidazole-2-thiols can be achieved through various established methods. A common approach involves the cyclization of α-aminoketones or related precursors with a source of thiocyanate, such as potassium thiocyanate (KSCN).[1]

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule's identity and purity.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Signals for the methyl protons (CH₃), the imidazole ring proton (C5-H), and the amino protons (NH₂). The chemical shifts will be influenced by the electronic environment of the heterocyclic ring. The NH protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the imidazole ring (C2, C4, C5), with the C2 carbon (bonded to sulfur) showing a characteristic downfield shift, often observed as a C=S in the thione form. |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (amino group), C-H stretching (methyl and ring C-H), C=N stretching within the imidazole ring, and a strong C=S (thione) stretching band, which is a key indicator of the predominant tautomer in the solid state. |

| UV-Vis Spectroscopy | The conjugated system of the imidazole-2-thione chromophore is expected to exhibit strong absorption maxima (λ_max) in the 250-300 nm range, corresponding to π → π* and n → π* electronic transitions.[2] |

Conformational Analysis: Bridging Structure and Function

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound, key conformational questions involve the planarity of the ring system and the orientation of the 1-amino and 4-methyl substituents. Both experimental and computational methods are essential for a thorough conformational analysis.[3][4][5]

Experimental Approaches

Single-Crystal X-ray Crystallography X-ray crystallography provides the most definitive insight into the solid-state conformation of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions.[6][7] While a specific crystal structure for the title compound is not publicly available, the general methodology for related imidazole derivatives is well-established.[8][9] The process involves growing high-quality single crystals and analyzing their diffraction of X-rays.[6] This technique would unambiguously determine the predominant tautomeric form in the crystal lattice and reveal any hydrogen bonding networks.

Computational Chemistry Framework

In the absence of experimental crystal data, or to complement it, computational methods are invaluable. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting molecular properties with a good balance of accuracy and computational cost.[2]

A Typical DFT Workflow Involves:

-

Geometry Optimization: Finding the lowest energy (most stable) conformation of the molecule for both thiol and thione tautomers.

-

Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra (IR).

-

Frontier Molecular Orbital Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The HOMO-LUMO energy gap provides insights into the molecule's stability.[2]

-

Conformational Scanning: Systematically rotating rotatable bonds (e.g., around the C-N bond of the amino group) to map the potential energy surface and identify stable conformers.[10]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Amino-4-methyl-1H-imidazole-2-thiol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 1-Amino-4-methyl-1H-imidazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from the spectral characteristics of structurally related imidazole derivatives. While direct experimental data for this specific molecule is not widely published, this guide offers a robust predictive framework for its characterization by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound is a member of the imidazole-2-thiol family, a class of compounds recognized for their diverse pharmacological properties. The imidazole core is a key feature in many biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and antitumor activities.[1] Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure elucidation and purity assessment. This guide explains the causal relationships behind experimental choices and provides a self-validating system for interpreting the spectral data of this target molecule.

The structural framework of this compound, including its potential tautomeric forms, is foundational to understanding its spectroscopic behavior.

Caption: Tautomeric forms of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Experimental Protocol

A standard approach for analyzing heterocyclic compounds like this compound involves electrospray ionization (ESI) due to its soft ionization nature, which helps in preserving the molecular ion.

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

-

Ionization Mode: Both positive and negative ion modes should be employed to maximize the information obtained. In positive mode, protonated molecules [M+H]⁺ are expected, while in negative mode, deprotonated molecules [M-H]⁻ may be observed.

-

Fragmentation: Collision-induced dissociation (CID) can be used to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 144.0593 | Protonated molecular ion |

| [M]⁺˙ | 143.0515 | Molecular ion |

| Fragment 1 | 127.0328 | Loss of NH₃ |

| Fragment 2 | 100.0433 | Loss of HNCS |

Data Interpretation

The high-resolution mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 144.0593, consistent with the molecular formula C₅H₉N₃S. The molecular ion peak ([M]⁺˙) at m/z 143.0515 would confirm the molecular weight.

Key fragmentation pathways can be predicted based on the structure:

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 127.0328.

-

Loss of Isothiocyanic Acid (HNCS): Cleavage of the imidazole ring could result in the loss of the thioamide moiety, producing a fragment around m/z 100.0433.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For solid samples, the KBr pellet method is common.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (amino group and imidazole N-H) |

| 3100-3000 | Medium | C-H stretching (aromatic/heterocyclic) |

| 2950-2850 | Weak-Medium | C-H stretching (methyl group) |

| ~2550 | Weak | S-H stretching (thiol tautomer) |

| 1640-1580 | Strong | C=N stretching (imidazole ring) |

| 1550-1450 | Medium-Strong | C=C stretching (imidazole ring) |

| ~1300-1100 | Strong | C=S stretching (thione tautomer) |

Data Interpretation

The IR spectrum will provide key insights into the functional groups and tautomeric equilibrium of the molecule.

-

N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group and the N-H stretch of the imidazole ring.

-

S-H vs. C=S Stretching: The presence of a weak absorption around 2550 cm⁻¹ would indicate the presence of the thiol tautomer.[2] Conversely, a strong band in the 1300-1100 cm⁻¹ region would suggest the predominance of the thione tautomer, which is common for similar 2-mercaptoimidazole compounds.

-

Imidazole Ring Vibrations: Strong absorptions between 1640-1450 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the imidazole ring, confirming the heterocyclic core.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol

-

Sample Preparation: Dissolve the compound in a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for polar heterocyclic compounds as it can solubilize the sample and allow for the observation of exchangeable protons (NH and SH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments: Both ¹H NMR and ¹³C NMR spectra should be acquired. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | N-H (imidazole) or S-H |

| ~6.5 | Singlet | 1H | C5-H (imidazole ring) |

| ~5.5 | Singlet (broad) | 2H | -NH₂ |

| ~2.2 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (C=S) |

| ~140 | C4 |

| ~115 | C5 |

| ~12 | -CH₃ |

Data Interpretation

-

¹H NMR:

-

The downfield broad singlet around 12.0 ppm is characteristic of the acidic proton of either the imidazole N-H or the S-H group, which can undergo exchange with residual water in the solvent.

-

The singlet at approximately 6.5 ppm is assigned to the lone proton on the imidazole ring (C5-H).

-

A broad singlet around 5.5 ppm would correspond to the two protons of the amino group.

-

The upfield singlet at roughly 2.2 ppm is attributed to the methyl group protons.

-

-

¹³C NMR:

-

The most downfield signal, expected around 165 ppm, is characteristic of the C=S carbon of the thione tautomer.

-

The other two carbons of the imidazole ring are expected in the aromatic/heterocyclic region (140-115 ppm).

-

The methyl carbon will appear at a high field, around 12 ppm.

-

The exact chemical shifts can be influenced by the solvent and the position of the tautomeric equilibrium.

Conclusion

This technical guide provides a detailed predictive analysis of the mass, infrared, and nuclear magnetic resonance spectra of this compound. By drawing parallels with the known spectroscopic data of related imidazole derivatives, researchers can confidently approach the characterization of this molecule. The provided experimental protocols and data interpretations serve as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds for potential therapeutic applications.

References

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

-

Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scirp.org. [Link]

-

SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. ResearchGate. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Scientific Research Publishing. [Link]

Sources

The Versatile Scaffold: Unlocking the Therapeutic Potential of Imidazole-2-thiol Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic characteristics and hydrogen bonding capability make it an exceptional framework for interacting with biological targets.[1] When functionalized as an imidazole-2-thiol (or its tautomeric form, imidazole-2-thione), this heterocyclic core gives rise to a class of derivatives with a remarkable breadth of pharmacological activities. This guide provides a detailed exploration of the significant biological activities of imidazole-2-thiol derivatives, delving into their anticancer, enzyme inhibitory, antimicrobial, and antioxidant properties. We will examine the molecular mechanisms underpinning these activities, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future research directions.

The Imidazole-2-thiol Core: A Structural Overview

Imidazole-2-thiol derivatives exist in a tautomeric equilibrium with their imidazole-2-thione counterparts. This thione-thiol tautomerism is a critical feature, as the sulfur atom, whether as a thiol (-SH) or a thione (C=S), provides a key interaction point for biological targets, often through coordination with metal ions in enzyme active sites or through hydrogen bonding. The versatility of this scaffold allows for substitutions at various positions of the imidazole ring, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.[3]

Anticancer and Anti-Metastatic Activity: A Dual-Pronged Attack

A significant body of research highlights the potential of imidazole-2-thiol derivatives as potent anticancer agents that can simultaneously target tumor growth and metastatic spread.[4][5] Metastasis is responsible for approximately 90% of cancer-related deaths, making the development of therapies that inhibit this process a critical goal in oncology.[4]

Mechanism of Action: MMP Inhibition and Apoptosis Induction

Recent studies have identified specific S-substituted imidazole-2-thione derivatives that exhibit potent, submicromolar cytotoxicity against lung, cervical, and colorectal cancer cells, with notable selectivity over non-cancerous fibroblasts.[4][5] A key mechanism behind this activity is the inhibition of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[4] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

One promising compound, referred to as compound 24 in a recent study, was shown to directly inhibit MMP-9 activity.[4][5] Furthermore, its anti-metastatic effect was correlated with the downregulation of both MMP-2 and MMP-9 expression.[4] Beyond inhibiting metastasis, these derivatives induce caspase-dependent apoptosis (programmed cell death) and cause cell cycle arrest at the G1 phase, thereby halting the proliferation of cancer cells.[3][4][5] This dual mechanism—inducing cell death in the primary tumor while preventing its spread—makes these compounds highly promising candidates for further preclinical investigation.[4]

The following diagram illustrates the proposed signaling pathway for the anticancer and anti-metastatic action of these derivatives.

Caption: Proposed mechanism for anticancer and anti-metastatic activity.

Quantitative Analysis of Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 24 | A-549 | Lung Cancer | Submicromolar | [4][5] |

| Compound 24 | HeLa | Cervical Cancer | Submicromolar | [4][5] |

| Compound 24 | HCT-116 | Colorectal Cancer | Submicromolar | [4][5] |

| Imidazole-based ILs | K562 | Myeloid Leukemia | 4.7 | [6] |

| Imidazole-based ILs | SK-N-DZ | Neuroblastoma | <15.8 | [6] |

Broad-Spectrum Enzyme Inhibition

The imidazole-2-thiol scaffold is a versatile inhibitor of various enzymes implicated in a range of diseases, from inflammation to diabetes.[7][8]

Anti-inflammatory Potential via COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, making it a prime target for anti-inflammatory drugs.[7] Selective COX-2 inhibitors are desirable as they can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Imidazolidinone derivatives, which share structural similarities with imidazole-2-thiols, have been designed and evaluated as potential selective COX-2 inhibitors, showing promise in managing inflammatory conditions.[7] The rationale for targeting this enzyme class stems from the ability of the imidazole core to form critical interactions within the enzyme's active site.[7]

Anti-diabetic Potential via α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes mellitus. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent α-glucosidase inhibitory activity, with many compounds proving to be significantly more effective than the standard drug, acarbose.[8][9] For instance, the most active compound in one study exhibited an IC50 value of 0.64 ± 0.05 μM, compared to 873.34 ± 1.21 μM for acarbose.[8] Molecular docking studies support these findings, revealing key interactions between the inhibitors and the enzyme's active site.[8][9]

Antimicrobial and Antioxidant Activities

Antimicrobial Properties

Imidazole-2-thiol derivatives have been synthesized and evaluated for their activity against a variety of microbial pathogens.[10][11] Studies have shown that these compounds can exhibit moderate to good activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli), as well as various fungal strains.[10][12] Their mechanism is often attributed to the disruption of essential cellular processes in the microbes. The antimicrobial efficacy can be systematically compared using the Minimum Inhibitory Concentration (MIC) or by measuring zones of inhibition in an agar diffusion assay.

| Bacterial Strain | Activity of Derivatives | Reference |

| S. aureus (Gram +) | Moderate to Good | |

| B. subtilis (Gram +) | Moderate | |

| E. coli (Gram -) | Moderate | [13] |

| P. aeruginosa (Gram -) | Moderate | [13] |

Antioxidant Properties

The imidazole-2-thione tautomer is a potent scavenger of free radicals.[14] These derivatives have been shown to react with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) at rates comparable to known antioxidants such as uric acid.[14] Furthermore, they can protect erythrocytes from hemolysis induced by oxidative stress (e.g., from t-butyl hydroperoxide) and prevent the oxidation of oxyhemoglobin to methemoglobin.[14] This antioxidant activity makes them interesting candidates for mitigating oxidative stress-associated pathologies. The conjugation of a polyphenolic subunit to the imidazole ring can further enhance antiradical capacity.[15][16]

Experimental Protocols: A Practical Guide